
Ethyl 3-(4-Pyridyl)propanoate
Overview
Description
Ethyl 3-(4-Pyridyl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring attached to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(4-Pyridyl)propanoate can be synthesized through the reaction of 4-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically involves heating the mixture under reflux conditions for several hours to yield the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 3-(4-Pyridyl)propanoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products Formed:
Hydrolysis: 3-(4-Pyridyl)propanoic acid and ethanol.
Reduction: 3-(4-Pyridyl)propanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Intermediate in Drug Synthesis
Ethyl 3-(4-Pyridyl)propanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as inhibitors for certain enzymes and receptors, making them candidates for drug development targeting conditions like cancer and neurodegenerative diseases. -
Antimicrobial Activity
Compounds derived from this compound have been evaluated for their antimicrobial properties. Research indicates that modifications of this compound can enhance its efficacy against a range of bacterial strains, suggesting its utility in developing new antibiotics . -
Anti-inflammatory Agents
Some derivatives exhibit anti-inflammatory properties, which are being explored for the treatment of inflammatory diseases. The pyridine ring contributes to the biological activity by interacting with specific biological targets .
Synthetic Applications
This compound is utilized as a precursor in several synthetic pathways:
- Synthesis of Pyridine Derivatives : The compound is frequently used to synthesize more complex pyridine derivatives that have applications in agrochemicals and pharmaceuticals.
- Formation of Heterocycles : It acts as a building block for creating heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of antimicrobial agents using this compound as a starting material. By modifying the side chains on the pyridine ring, researchers were able to enhance the antimicrobial activity against resistant strains of bacteria. The resulting compounds showed improved efficacy compared to existing antibiotics .
Case Study 2: Development of Anti-inflammatory Compounds
Research focused on synthesizing derivatives of this compound led to the discovery of several compounds with significant anti-inflammatory properties. These compounds were tested in vitro and showed promise for further development into therapeutic agents for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester group can be hydrolyzed to release the active 3-(4-Pyridyl)propanoic acid, which may then interact with its target. The pyridine ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 3-(4-Pyridyl)propanoate can be compared with other esters and pyridine derivatives:
Ethyl 3-(3-Pyridyl)propanoate: Similar structure but with the pyridine ring in a different position, leading to different reactivity and biological activity.
Ethyl 2-(4-Pyridyl)acetate: Another ester with a pyridine ring, but with a shorter carbon chain, affecting its physical and chemical properties.
Mthis compound: Similar to this compound but with a methyl ester group, which may influence its reactivity and solubility.
Biological Activity
Ethyl 3-(4-Pyridyl)propanoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several methods, with varying yields and complexities. One efficient synthetic route includes the reaction of ethyl propionate with 4-pyridinecarboxaldehyde under basic conditions, yielding the desired compound with a high purity level. The reaction can be summarized as follows:
This method has been noted for its straightforwardness and high yield, making it favorable for further studies .
Antimicrobial Properties
Research indicates that compounds containing the pyridine ring exhibit significant antimicrobial activity. This compound has shown efficacy against various pathogens, including bacteria and fungi. In laboratory settings, it demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral properties. A study highlighted its potential against viral infections, particularly in inhibiting the replication of certain viruses. The presence of the pyridine moiety is believed to enhance these effects, possibly through interference with viral entry or replication mechanisms .
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the International Journal of Molecular Sciences examined the antimicrobial activity of various pyridine derivatives, including this compound. The results showed that this compound significantly inhibited the growth of multiple bacterial strains, suggesting its potential as a therapeutic agent .
- Antiviral Research : Another investigation focused on the antiviral properties of pyridine derivatives during the COVID-19 pandemic. This compound was tested for its ability to inhibit viral replication in vitro, showing promising results against SARS-CoV-2 .
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for Ethyl 3-(4-Pyridyl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Condensation of ethyl isonicotinate with ethyl acetate via Claisen-like coupling, yielding ~86% .
- Route 2 : Direct esterification of 4-pyridylpropanoic acid, yielding ~42% .
- Critical Factors : Route 1’s higher yield is attributed to milder reaction conditions and reduced side-product formation. Route 2 may suffer from incomplete esterification or acid degradation. Optimize solvent polarity (e.g., THF vs. ethanol), catalyst (e.g., H₂SO₄ vs. DMAP), and stoichiometry.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- GC-FID/MS : Quantifies purity and identifies volatile byproducts (e.g., residual ethyl acetate) .
- HSQC NMR : Resolves ¹H-¹³C correlations to confirm the pyridyl-propanoate linkage and detect stereochemical impurities .
- X-ray Crystallography (SHELX) : Resolves crystal packing and molecular geometry; SHELXL is preferred for small-molecule refinement due to robust handling of twinned data .
Advanced Research Questions
Q. How does the thermal decomposition of this compound compare to other ethyl esters under high-temperature conditions?
- Methodological Answer :
- Experimental Design : Use shock-wave pyrolysis (1300–1600 K) with mid-IR laser diagnostics to track H₂O, CO₂, and CO formation .
- Key Findings : Ethyl esters with aromatic substituents (e.g., pyridyl) exhibit delayed CO₂ release due to radical stabilization at the α-carbon. Compare with ethyl propanoate (C5H10O2), which decomposes faster via β-scission .
- Modeling : Apply kinetic models (e.g., Cantera) to simulate decomposition pathways, emphasizing H-atom abstraction from the pyridyl ring.
Q. What role does this compound play in stabilizing lignin-derived monomers during catalytic depolymerization?
- Methodological Answer :
- Mechanistic Insight : In metal-catalyzed solvolysis, the ester group reduces lignin monomer re-polymerization by capping reactive hydroxyl groups. HSQC NMR confirms the disappearance of phenolic signals (e.g., p-coumaric acid) and emergence of stabilized dihydro derivatives .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C, Ru/Al₂O₃) under reductive conditions (H₂, 150°C) to maximize monomer yield.
Q. How can conflicting synthesis yields (e.g., 86% vs. 42%) be resolved through experimental design?
- Methodological Answer :
- Controlled Variables : Replicate both routes under inert atmospheres (N₂/Ar) to exclude oxidation. Monitor reaction progress via in-situ FTIR for ester carbonyl (~1740 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹) bands.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted isonicotinic acid in Route 2). Adjust purification steps (e.g., column chromatography vs. recrystallization) .
Q. Applications in Drug Development
Q. What is the synthetic utility of this compound in preparing Dabigatran Etexilate?
- Methodological Answer :
- Stepwise Protocol :
Coupling : React with 4-methylamino-3-nitrobenzoic acid using CDI (1,1'-carbonyldiimidazole) to form an intermediate amide .
Reduction : Use Zn/HCl to reduce nitro to amine, followed by benzimidazole cyclization .
- Yield Optimization : One-pot amidination/acylation reduces intermediate isolation steps, achieving ~48% overall yield .
Q. Stability and Safety
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use OV/AG/P99 respirators for vapor protection and nitrile gloves for dermal exposure .
- Waste Management : Avoid aqueous disposal; neutralize with 10% NaOH before incineration .
Q. Data Interpretation Challenges
Q. How can computational modeling resolve discrepancies in thermal decomposition kinetics of ethyl esters?
- Methodological Answer :
- Sensitivity Analysis : Identify rate-limiting steps (e.g., C-O bond cleavage vs. radical recombination) using Chemkin-Pro. Compare simulated vs. experimental CO₂ time-profiles .
- Validation : Cross-reference with shock-tube data (1300–1600 K) to refine Arrhenius parameters for pyridyl-specific pathways .
Properties
IUPAC Name |
ethyl 3-pyridin-4-ylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXRSMCFRIFFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481440 | |
Record name | Ethyl isonicotinylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52809-19-5 | |
Record name | Ethyl isonicotinylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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